molecular formula C7H11N B1267235 1-(Prop-2-yn-1-yl)pyrrolidine CAS No. 7223-42-9

1-(Prop-2-yn-1-yl)pyrrolidine

Cat. No. B1267235
CAS RN: 7223-42-9
M. Wt: 109.17 g/mol
InChI Key: IUGUPWHFLZEPHN-UHFFFAOYSA-N
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Patent
US07132533B2

Procedure details

Preparation of example 247 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 1-prop-2-ynyl-pyrrolidine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 1-Prop-2-ynyl-pyrrolidine was prepared by stirring 3-bromo-propyne, pyrrolidine and triethylamine at room temperature in tetrahydrofuran for 2 hours. The title compound (80 mg, 0.177 mmol) was obtained as a yellow powder in 36% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[NH:6][C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22]C(C)(C)C)=O)[CH:10]=[C:11]3[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=1[C:12]=23)=O.[CH2:27]([N:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1)[C:28]#[CH:29].Br[CH2:36]C#C.N1[CH2:43][CH2:42][CH2:41][CH2:40]1.O1[CH2:48][CH2:47][CH2:46][CH2:45]1>C(N(CC)CC)C>[CH2:27]([N:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1)[C:28]#[CH:29].[O:18]=[C:17]1[C:11]2[C:12]3[C:13](=[C:5]([C:3]#[C:28][CH2:27][N:30]4[CH2:34][CH2:33][CH2:32][CH2:31]4)[NH:6][C:7]=3[CH:8]=[C:9]([NH:19][C:20]([C@@H:40]3[CH2:36][C@H:41]3[C:42]3[CH:43]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[O:22])[CH:10]=2)[CH:14]=[N:15][NH:16]1

Inputs

Step One
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1CCCC1
Name
Type
product
Smiles
O=C1NN=CC2=C(NC=3C=C(C=C1C23)NC(=O)[C@H]2[C@@H](C2)C2=CC=CC=C2)C#CCN2CCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.177 mmol
AMOUNT: MASS 80 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.